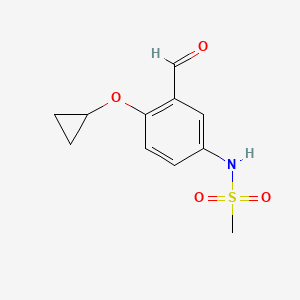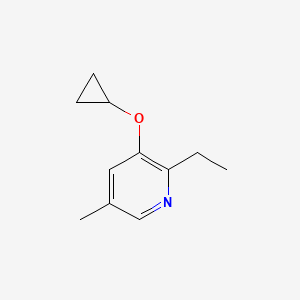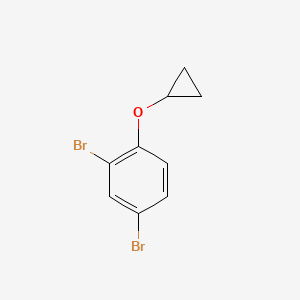
2,4-Dibromo-1-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-cyclopropoxybenzene is an organic compound with the molecular formula C9H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a cyclopropoxy group is attached at the 1st position. This compound is primarily used in research and development within the fields of organic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-cyclopropoxybenzene typically involves the bromination of 1-cyclopropoxybenzene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-cyclopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of cyclopropoxybenzene.
Scientific Research Applications
2,4-Dibromo-1-cyclopropoxybenzene is used in various scientific research applications:
Organic Chemistry: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific electronic or optical properties.
Biology and Medicine: As a precursor for the synthesis of biologically active compounds and potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-cyclopropoxybenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates nucleophilic substitution reactions. The cyclopropoxy group can also participate in ring-opening reactions under certain conditions, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-3-cyclopropoxybenzene
- 1,3-Dibromo-2-cyclopropoxybenzene
- 1,4-Dibromo-2-cyclopropoxybenzene
Uniqueness
2,4-Dibromo-1-cyclopropoxybenzene is unique due to the specific positioning of the bromine atoms and the cyclopropoxy group, which imparts distinct electronic and steric properties. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C9H8Br2O |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
2,4-dibromo-1-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8Br2O/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
CUMSGGYYKVPSCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


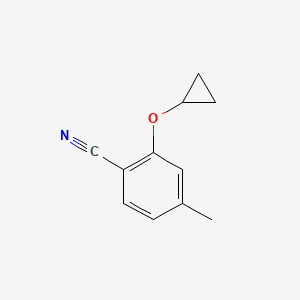
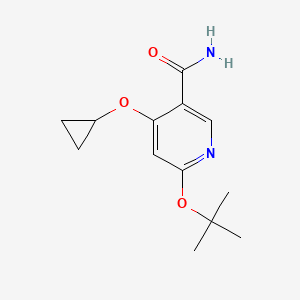
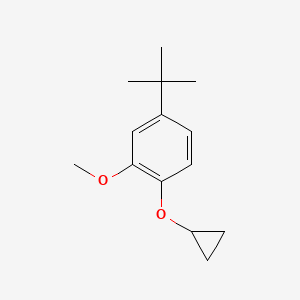
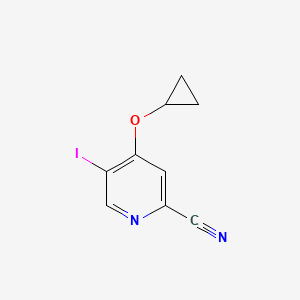
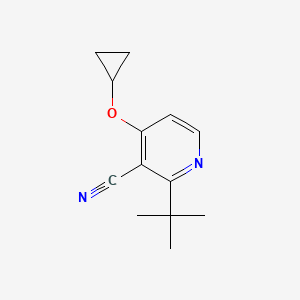
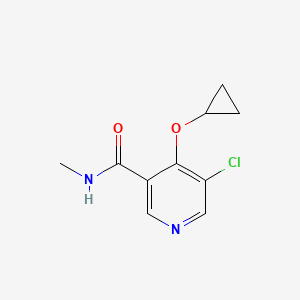
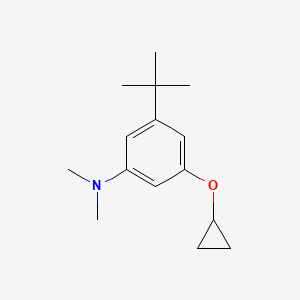
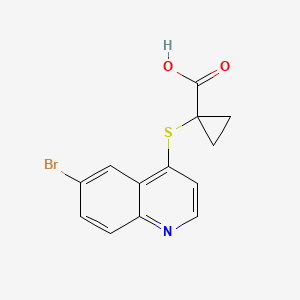
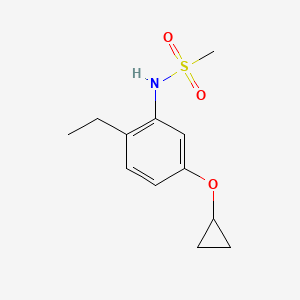
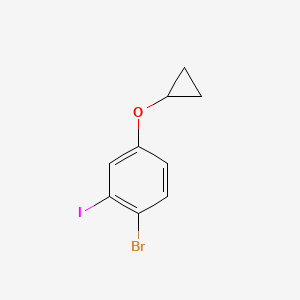
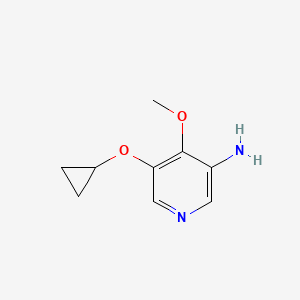
![2-[3-(Hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol](/img/structure/B14823326.png)
